Cas no 455280-08-7 (3-(4-Chlorophenyl)methoxy-benzenamine)

3-(4-Chlorophenyl)methoxy-benzenamine structure
455280-08-7 structure
Product Name:3-(4-Chlorophenyl)methoxy-benzenamine
CAS No:455280-08-7
MF:C13H12ClNO
MW:233.693482398987
MDL:MFCD09036968
CID:840920
PubChem ID:23010256
Update Time:2025-04-19

3-(4-Chlorophenyl)methoxy-benzenamine Chemical and Physical Properties

Names and Identifiers

    • 3-((4-Chlorobenzyl)oxy)aniline
    • 3-[(4-Chlorobenzyl)oxy]aniline
    • Benzenamine, 3-[(4-chlorophenyl)methoxy]-
    • 3-[(4-Chlorophenyl)methoxy]-benzenamine
    • MFCD09036968
    • DB-032414
    • 3-[(4-CHLOROPHENYL)METHOXY]ANILINE
    • 455280-08-7
    • SB81114
    • CS-0217396
    • L10094
    • Benzenamine,3-[(4-chlorophenyl)methoxy]-
    • EN300-74194
    • AKOS000156425
    • SCHEMBL4638746
    • 3-(4-Chlorophenyl)methoxy-benzenamine
    • MDL: MFCD09036968
    • Inchi: 1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2
    • InChI Key: CHDORYQMOGJXJT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)COC1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 233.0607417g/mol
  • Monoisotopic Mass: 233.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.240

3-(4-Chlorophenyl)methoxy-benzenamine Security Information

3-(4-Chlorophenyl)methoxy-benzenamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C140433-5mg
3-[(4-Chlorophenyl)methoxy]-benzenamine
455280-08-7
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$ 50.00 2022-06-06
TRC
C140433-10mg
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$ 65.00 2022-06-06
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$ 95.00 2022-06-06
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$62.0 2023-02-12
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Enamine
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Enamine
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Enamine
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